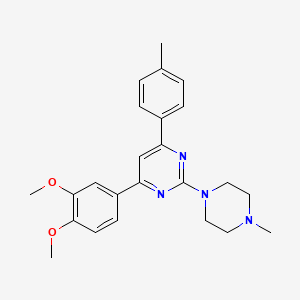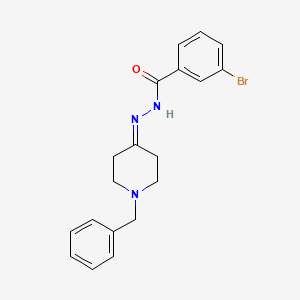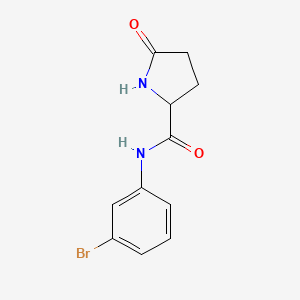
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine
描述
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine, also known as DMMP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. DMMP is a small molecule that has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine is not fully understood. However, it has been shown to act as an inhibitor of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a role in the regulation of dopamine and cAMP signaling pathways. 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been shown to exhibit several biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has also been shown to inhibit the growth of various tumor cell lines, such as human hepatoma cells and human breast cancer cells. Furthermore, 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been shown to exhibit anxiolytic and anti-depressant effects in animal models.
实验室实验的优点和局限性
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has several advantages and limitations for lab experiments. One of the advantages of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine is its ability to inhibit PDE10A, which makes it a potential candidate for the treatment of various neurological disorders, such as schizophrenia and Huntington's disease. Another advantage of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine is its ability to inhibit the growth of tumor cells, which makes it a potential candidate for cancer treatment. However, one of the limitations of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine is its potential toxicity, which requires further investigation.
未来方向
There are several future directions for the research on 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine. One direction is to investigate the potential use of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine in the treatment of neurological disorders, such as schizophrenia and Huntington's disease. Another direction is to investigate the potential use of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine in cancer treatment. Furthermore, future research could focus on improving the solubility of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine and reducing its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine and its potential side effects.
Conclusion
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential as an anti-depressant and anti-anxiety agent. 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has several advantages and limitations for lab experiments, and there are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine. Overall, 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has the potential to be a valuable tool in scientific research and a potential candidate for the treatment of various diseases.
科学研究应用
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been shown to exhibit potential pharmacological properties, which have led to its use in scientific research. 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has also been shown to exhibit potential as an anti-depressant and anti-anxiety agent. Furthermore, 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been studied for its potential use in treating drug addiction and withdrawal symptoms.
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-5-7-18(8-6-17)20-16-21(19-9-10-22(29-3)23(15-19)30-4)26-24(25-20)28-13-11-27(2)12-14-28/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKKRJZWXHXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(methylthio)benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869854.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B3869863.png)
![4-[(4'-methoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B3869870.png)
![N-[2-(diethylamino)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B3869874.png)
![2-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B3869878.png)
![7-amino-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3869880.png)
![1-(3,4-dichlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B3869887.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3869893.png)
![ethyl N-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)glycinate](/img/structure/B3869894.png)
![N-(4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)acetamide](/img/structure/B3869896.png)
![4-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3869901.png)


![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine](/img/structure/B3869923.png)